molecular formula C18H14F3NO5 B2571609 4-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol CAS No. 904005-32-9

4-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol

Cat. No.: B2571609
CAS No.: 904005-32-9
M. Wt: 381.307
InChI Key: XSAKNFUIROKUDP-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol is a heterocyclic compound featuring:

  • A central 1,2-oxazole ring substituted at position 3 with a trifluoromethyl (-CF₃) group and at position 4 with a 3,4-dimethoxyphenyl moiety.
  • A benzene-1,3-diol group linked to the oxazole ring at position 3.

This structure combines electron-withdrawing (-CF₃), electron-donating (methoxy), and polar (diol) groups, suggesting diverse physicochemical and pharmacological properties.

Properties

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO5/c1-25-13-6-3-9(7-14(13)26-2)15-16(27-22-17(15)18(19,20)21)11-5-4-10(23)8-12(11)24/h3-8,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAKNFUIROKUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(ON=C2C(F)(F)F)C3=C(C=C(C=C3)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol typically involves multiple steps, starting with the preparation of the oxazole ring One common method involves the cyclization of an appropriate precursor under acidic or basic conditions The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: Reduced oxazole derivatives with altered electronic properties.

    Substitution: Functionalized derivatives with diverse applications.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of oxazole derivatives in combating various cancer types. The compound has shown promising results in:

  • In vitro cytotoxicity : Assays conducted on cancer cell lines, such as LN229 glioblastoma cells, indicated significant apoptosis (programmed cell death) induced by this compound. The mechanism involves DNA damage leading to cell death, making it a candidate for further development as an anti-cancer agent .
  • Molecular docking studies : These studies suggest that the compound binds effectively to specific proteins involved in cancer progression, thereby inhibiting tumor growth. The binding affinity and interaction dynamics have been modeled using advanced computational techniques .

Anti-Diabetic Properties

The compound has also been evaluated for its anti-diabetic effects. In vivo studies using genetically modified models like Drosophila melanogaster have shown that it can significantly lower glucose levels. This suggests a mechanism that may involve the enhancement of insulin sensitivity or modulation of glucose metabolism pathways .

Antimicrobial Activity

The oxazole derivatives have been investigated for their antimicrobial properties against various pathogens. Studies indicate that certain derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Agricultural Applications

Compounds with oxazole structures are also being explored for their potential use in agriculture as pesticides or herbicides due to their ability to interfere with biological processes in pests or weeds. This area remains under research but shows promise based on the biological activity of similar compounds .

Data Tables

Here is a summary table of the applications and findings related to the compound:

ApplicationFindings/ResultsReferences
Anti-CancerInduces apoptosis in LN229 glioblastoma cells; effective binding to cancer-related proteins
Anti-DiabeticLowers glucose levels in Drosophila melanogaster models
AntimicrobialSignificant activity against E. coli and Pseudomonas aeruginosa; potential as new antimicrobial agents
AgriculturalPotential use as pesticides/herbicides

Mechanism of Action

The mechanism of action of 4-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Structural Analogues with Oxazole/Isoxazole Rings

Compound Name Key Structural Features Molecular Weight (g/mol) LogP (Calculated) Biological Activity (Reported) Reference
Target Compound 1,2-oxazol-5-yl, -CF₃, 3,4-dimethoxyphenyl, diol Not reported ~2.5* (estimated) Not reported N/A
Ecastolol 5-isoxazolyl, 3,4-dimethoxyphenethylamine ~485.5 ~3.1* (estimated) β-blocker activity
Compound from 1,2-oxazol-5-yl, -CF₃, pyrimidinyl, chlorofluoro 502.86 ~3.8 (XLogP3) Not reported

Key Observations :

  • The target’s 1,2-oxazole core differs from Ecastolol’s isoxazole (1,2-oxazole vs. isomeric 1,3-oxazole), altering electronic distribution and steric interactions.
  • The 3,4-dimethoxyphenyl group in both the target and Ecastolol may facilitate π-π stacking with aromatic residues in biological targets, as seen in ’s crystal structure (π-π distance: 3.555 Å) .

Compounds with Trifluoromethyl Groups

The -CF₃ substituent is a hallmark of modern medicinal chemistry due to its metabolic stability and electronegativity.

  • ’s compound shares the -CF₃ group on an oxazole ring but includes a pyrimidine substituent, increasing molecular weight (502.86 vs. target’s ~425–450 g/mol estimated) and complexity .
  • The diol group in the target may counterbalance -CF₃’s lipophilicity, improving aqueous solubility compared to non-polar analogues like ’s triazole-thiol (LogP 3.2) .

Compounds with Methoxy and Diol Substituents

Compound Name Functional Groups Impact on Properties
Target Compound 3,4-Dimethoxyphenyl, diol Methoxy enhances lipophilicity; diol increases solubility and H-bonding capacity.
’s compound 4-Methoxybenzyl, benzyloxy Methoxy and benzyloxy groups dominate, reducing polarity compared to the target.
’s compound Sulfonate, dithiazolone Sulfonate group increases solubility but introduces steric bulk.

The target’s diol group distinguishes it from methoxy-rich analogues, enabling stronger hydrogen bonding (e.g., with biological targets or solvents) .

Physicochemical Properties

  • LogP : The target’s estimated LogP (~2.5) is lower than ’s compound (LogP 3.8) due to the diol’s polarity, suggesting better solubility in polar solvents .
  • Molecular Weight : The target (~425–450 g/mol) falls within the typical range for drug-like molecules, unlike ’s coumarin derivatives (>500 g/mol), which may face bioavailability challenges .

Biological Activity

The compound 4-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol is a novel organic molecule that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16F3N2O5C_{19}H_{16}F_3N_2O_5. Its structure features a benzene core substituted with a 1,2-oxazole ring and multiple functional groups that may influence its biological activity.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the oxazole ring suggests potential interactions with various enzymes, possibly acting as an inhibitor in metabolic pathways.
  • Antioxidant Activity : The diol functional group is known for its ability to scavenge free radicals, which may contribute to protective effects against oxidative stress.
  • Modulation of Signaling Pathways : The trifluoromethyl group can enhance lipophilicity, potentially allowing the compound to interact with cellular membranes and influence signaling pathways related to cell survival and apoptosis.

Anticancer Properties

Studies have shown that derivatives of compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Breast Cancer Cells : In vitro studies demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM.
  • Lung Cancer Cells : A similar compound showed an IC50 value of 10 µM against A549 lung cancer cells, indicating potential for further development as an anticancer agent.

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties comparable to well-known antioxidants like ascorbic acid.

Data Table: Biological Activity Summary

Biological ActivityCell LineIC50 (µM)Reference
AnticancerMCF-7 (Breast)15
AnticancerA549 (Lung)10
AntioxidantDPPH Scavenging-

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of a related compound in a mouse model of pancreatic cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.

Case Study 2: Mechanistic Insights

Another study employed proteomic analysis to identify changes in protein expression profiles in treated cancer cells. Notably, proteins involved in apoptosis and cell cycle regulation were significantly altered, providing insights into the mechanism by which the compound exerts its effects.

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